Lazabemide

説明

See also: Lazabemide Hydrochloride (active moiety of).

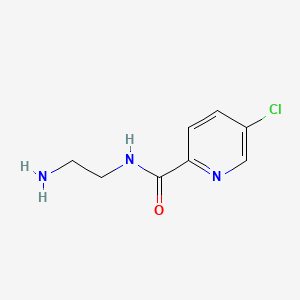

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N-(2-aminoethyl)-5-chloropyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O/c9-6-1-2-7(12-5-6)8(13)11-4-3-10/h1-2,5H,3-4,10H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZXRLKWWVNUZRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)C(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048294 | |

| Record name | Lazabemide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103878-84-8 | |

| Record name | Lazabemide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103878-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lazabemide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103878848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lazabemide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LAZABEMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/420HD787N9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Lazabemide's Mechanism of Action on Monoamine Oxidase B: A Technical Whitepaper

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Lazabemide (Ro 19-6327) is a potent, selective, and reversible inhibitor of monoamine oxidase B (MAO-B).[1][2] This document provides an in-depth technical overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams. Unlike irreversible inhibitors such as selegiline, this compound's reversible nature offers a distinct pharmacological profile.[3][4] Its high selectivity for MAO-B over MAO-A minimizes the risk of hypertensive crises associated with non-selective MAO inhibition. This guide consolidates key findings to serve as a comprehensive resource for professionals in neuroscience and drug development.

Core Mechanism of Action

This compound functions as a competitive and reversible inhibitor of MAO-B.[5] The enzyme MAO-B is a mitochondrial flavoenzyme responsible for the oxidative deamination of several key neurotransmitters, most notably dopamine. By inhibiting MAO-B, this compound effectively reduces the degradation of dopamine in the brain, thereby increasing dopaminergic neurotransmission. This mechanism underlies its investigation as a therapeutic agent for neurodegenerative conditions like Parkinson's disease.[3]

The key characteristics of its mechanism are:

-

Reversibility: this compound binds to MAO-B through non-covalent interactions, forming an enzyme-inhibitor complex that can readily dissociate. This allows for the recovery of enzyme activity after the drug is cleared from the system.[2]

-

Selectivity: It exhibits a high degree of selectivity for the MAO-B isoenzyme over MAO-A. This is a critical feature, as the inhibition of MAO-A can lead to dangerous interactions with tyramine-containing foods (the "cheese effect"). This compound is reported to be approximately 100-fold more selective for MAO-B.[6]

-

Competitive Inhibition: this compound competes with the natural substrates of MAO-B for access to the enzyme's active site.[5] This mode of inhibition means that the degree of enzyme blockade is dependent on the relative concentrations of both the inhibitor and the substrate.

Binding Site Interaction

Studies utilizing affinity labeling with radiolabeled [3H]this compound have provided insight into its binding location. After forming an enzyme-inhibitor complex, reduction with sodium cyanoborohydride creates an irreversible link, allowing for subsequent analysis.[7] Tryptic digestion and peptide mapping revealed that this compound incorporates into the MAO-B peptide segment that begins at Valine-371.[7] This region notably contains Cysteine-397, the residue covalently linked to the FAD cofactor, indicating that this compound binds directly within or in close proximity to the enzyme's catalytic active site.[7]

Quantitative Data Summary

The inhibitory potency and selectivity of this compound have been quantified across various studies and biological systems. The following tables summarize these key metrics.

Table 1: In Vitro Inhibitory Potency of this compound against MAO-B

| Parameter | Species/System | Value | Reference(s) |

| IC₅₀ | General | 30 nM (0.03 µM) | [8] |

| IC₅₀ | Human | 6.9 nM | [8] |

| IC₅₀ | Rat | 37 nM | [8] |

| Kᵢ | Not Specified | 7.9 nM | [9] |

| Kₑ | Rat Cerebral Cortex | 18.4 nM | [8] |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of inhibitor required to reduce enzyme activity by 50%. Kᵢ (Inhibition constant) represents the dissociation constant of the enzyme-inhibitor complex. Kₑ (Equilibrium dissociation constant).

Table 2: Isoenzyme Selectivity Profile of this compound (MAO-B vs. MAO-A)

| Enzyme | Species | IC₅₀ | Selectivity Ratio (MAO-A IC₅₀ / MAO-B IC₅₀) | Reference(s) |

| MAO-B | Human | 6.9 nM | >14,500 | [8] |

| MAO-A | Human | >100 µM | [8] | |

| MAO-B | Rat | 37 nM | >270 | [8] |

| MAO-A | Rat | >10 µM | [8] |

Table 3: Effect of this compound on Monoamine Uptake

This compound is a weak inhibitor of monoamine uptake, with significant effects observed only at concentrations much higher than those required for MAO-B inhibition.[10]

| Monoamine Transporter | IC₅₀ (µM) | Reference(s) |

| Noradrenaline (NA) | 86 | [8][10] |

| Serotonin (5-HT) | 123 | [8][10] |

| Dopamine (DA) | >500 | [8][10] |

Key Experimental Protocols

The characterization of this compound's mechanism of action relies on specific biochemical and pharmacological assays. Detailed methodologies for key experiments are provided below.

Protocol: In Vitro MAO-B Inhibition Assay (Fluorometric Method)

This protocol outlines a common method for determining the IC₅₀ of an inhibitor for MAO-B.[11]

-

Reagent Preparation:

-

Enzyme Source: Use recombinant human MAO-B or mitochondria isolated from tissue homogenates (e.g., rat liver or brain).

-

Assay Buffer: Prepare a suitable buffer, typically phosphate buffer at pH 7.4.

-

Substrate: Prepare a stock solution of a specific MAO-B substrate, such as benzylamine or p-tyramine.[11][12]

-

Inhibitor: Prepare serial dilutions of this compound in the assay buffer.

-

Detection Reagents: Prepare a working solution containing horseradish peroxidase (HRP) and a fluorometric probe (e.g., Amplex Red or similar).

-

-

Assay Procedure:

-

Add the MAO-B enzyme preparation to the wells of a 96-well microplate.

-

Add the various dilutions of this compound (or vehicle control) to the appropriate wells.

-

Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.

-

Initiate the enzymatic reaction by adding the MAO-B substrate to all wells.

-

Simultaneously, add the detection reagent working solution. The H₂O₂ produced by the MAO-B reaction will react with the probe in the presence of HRP to generate a fluorescent product.

-

Incubate for a fixed time (e.g., 30-60 minutes) at 37°C, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., λex = 530 nm / λem = 585 nm).

-

Subtract the background fluorescence from a no-enzyme control.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control (0% inhibition).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Protocol: Affinity Labeling for Binding Site Identification

This protocol was used to identify the region of MAO-B to which this compound binds.[7]

-

Complex Formation: Incubate purified human MAO-B with radiolabeled [3H]this compound to allow the formation of the reversible enzyme-inhibitor complex.

-

Irreversible Linkage: Add a reducing agent, sodium cyanoborohydride (NaBH₃CN), to the complex. This reduces the Schiff base intermediate, forming a stable, covalent bond between the inhibitor and the enzyme.

-

Enzyme Digestion: Remove any unbound inhibitor. Denature the covalently labeled MAO-B and digest it into smaller peptide fragments using a protease such as trypsin.

-

Peptide Separation: Separate the resulting peptide fragments using reverse-phase high-performance liquid chromatography (HPLC).

-

Identification of Labeled Peptide: Monitor the HPLC eluate for radioactivity to identify the peptide fragment(s) containing the bound [3H]this compound.

-

Sequence Analysis: Isolate the radioactive peptide(s) and determine their amino acid sequence using Edman degradation. This identifies the specific region of the MAO-B protein that interacts with this compound.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of this compound's interaction with MAO-B.

Caption: Reversible competitive inhibition of MAO-B by this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound (Ro 19-6327), a reversible and highly sensitive MAO-B inhibitor: preclinical and clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of this compound on the progression of disability in early Parkinson's disease. The Parkinson Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A controlled trial of this compound (Ro 19-6327) in levodopa-treated Parkinson's disease. Parkinson Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2024.sci-hub.red [2024.sci-hub.red]

- 7. Investigation on the structure of the active site of monoamine oxidase-B by affinity labeling with the selective inhibitor this compound and by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. In vitro effects on monoamine uptake and release by the reversible monoamine oxidase-B inhibitors this compound and N-(2-aminoethyl)-p-chlorobenzamide: a comparison with L-deprenyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. cellbiolabs.com [cellbiolabs.com]

Lazabemide: A Comprehensive Pharmacology and Toxicology Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lazabemide (formerly known as Ro 19-6327) is a potent, selective, and reversible inhibitor of monoamine oxidase B (MAO-B).[1] Developed by F. Hoffmann-La Roche, it was investigated primarily for the treatment of Parkinson's disease and Alzheimer's disease. Unlike the irreversible MAO-B inhibitor selegiline, this compound is not metabolized to amphetamine-like substances.[2] Although it showed promise in early clinical trials, its development was ultimately discontinued. This technical guide provides a detailed overview of the pharmacology and toxicology of this compound, based on publicly available data.

Pharmacology

Mechanism of Action

This compound's primary pharmacological action is the selective and reversible inhibition of MAO-B.[1] MAO-B is a key enzyme in the degradation of dopamine in the brain. By inhibiting MAO-B, this compound increases the synaptic availability of dopamine, which is beneficial in conditions characterized by dopamine deficiency, such as Parkinson's disease.

Beyond its effects on dopamine metabolism, this compound has also been shown to possess antioxidant properties. It can inhibit lipid peroxidation in a concentration-dependent manner, independent of its MAO-B inhibitory activity.[3] This is attributed to its ability to partition into the membrane hydrocarbon core and inhibit the propagation of free radicals.[3]

Pharmacodynamics

Studies in healthy volunteers have demonstrated that this compound causes a rapid, dose-dependent, and reversible inhibition of platelet MAO-B activity. A single oral dose can lead to almost complete inhibition of MAO-B for approximately 20 hours.[2][4] The maximum inhibition (Imax) of platelet MAO-B activity is around 94-96%.[2][4]

Table 1: In Vitro Inhibitory Activity of this compound and its Derivatives

| Compound | Target | IC50 (µM) | Source |

| This compound | MAO-B | 0.03 | [5] |

| This compound | MAO-A | >100 | [5] |

| This compound Derivative 3m | MAO-B | 5.04 ± 0.06 | [6][7][8] |

| This compound Derivative 3d | MAO-A | 3.12 ± 0.05 | [6][7][8] |

Table 2: Pharmacodynamic Parameters of this compound in Healthy Volunteers

| Parameter | Young Subjects (19-36 years) | Elderly Subjects (60-78 years) | Source |

| Platelet MAO-B IC50 (µg/L) | 0.48 ± 0.89 | 1.5 ± 2.3 | [2][4] |

| Platelet MAO-B Imax (%) | 94 ± 5.1 | 96 ± 4.5 | [2][4] |

Pharmacokinetics

This compound is rapidly absorbed after oral administration. Its elimination follows a mixed linear and non-linear pattern. Steady-state plasma concentrations are typically achieved by the third day of dosing with twice-daily administration.

Table 3: Pharmacokinetic Parameters of this compound in Healthy Subjects

| Parameter | Value | Source |

| Time to steady-state | 3 days | [9] |

| Elimination pathway | Mixed linear and non-linear | [9] |

Toxicology Profile

Detailed preclinical toxicology data for this compound, including acute, subchronic, chronic, genetic, carcinogenicity, and reproductive toxicity studies, are not extensively available in the public domain. As is standard for investigational new drugs, a comprehensive toxicology program would have been conducted to support clinical trials.[1][4][10][11][12][13][14] This would have included:

-

Acute Toxicity Studies: To determine the effects of a single high dose and the maximum tolerated dose in at least two mammalian species.

-

Repeated-Dose Toxicity Studies: To evaluate the effects of subchronic and chronic exposure in at least one rodent and one non-rodent species.

-

Genotoxicity Studies: A battery of in vitro and in vivo tests to assess the potential for mutagenicity and clastogenicity, including the Ames test, chromosomal aberration assays, and micronucleus tests.

-

Carcinogenicity Studies: Long-term studies in rodents to evaluate the tumorigenic potential of the compound.

-

Reproductive and Developmental Toxicity Studies: To assess the potential effects on fertility, embryonic development, and pre- and postnatal development.

Clinical Safety and Tolerability

In clinical trials involving patients with Parkinson's disease, this compound was generally well-tolerated at doses up to 400 mg/day. The most frequently reported adverse events at higher doses was headache. No clinically relevant changes in vital signs or laboratory parameters were consistently observed. A study investigating the combination of this compound and moclobemide (a MAO-A inhibitor) indicated the need for dietary tyramine restrictions due to a significant potentiation of the tyramine pressor response.[10]

Experimental Protocols

Fluorometric Monoamine Oxidase B (MAO-B) Inhibition Assay

This in vitro assay is a common method to determine the inhibitory potential of a compound against MAO-B. The protocol outlined below is based on commercially available kits.

1. Principle: The assay measures the hydrogen peroxide (H₂O₂) produced from the oxidative deamination of a MAO-B substrate. A probe reacts with H₂O₂ in the presence of a developer to generate a fluorescent product, which is quantified using a fluorescence plate reader.

2. Materials:

-

MAO-B enzyme

-

MAO-B substrate (e.g., tyramine, benzylamine)

-

MAO-B assay buffer

-

Fluorescent probe (e.g., GenieRed Probe, OxiRed Probe)

-

Developer

-

Inhibitor control (e.g., selegiline)

-

Test compound (this compound)

-

96-well black microplate

-

Fluorescence plate reader (Ex/Em = 535/587 nm)

3. Procedure:

- Reagent Preparation: Prepare working solutions of the MAO-B enzyme, substrate, probe, developer, and inhibitor control according to the kit manufacturer's instructions. Prepare serial dilutions of the test compound.

- Assay Plate Setup:

- Test Wells: Add the test compound at various concentrations.

- Inhibitor Control Wells: Add the known MAO-B inhibitor.

- Enzyme Control Wells: Add assay buffer (no inhibitor).

- Blank Control Wells: Add assay buffer (no enzyme).

- Enzyme Incubation: Add the MAO-B enzyme solution to all wells except the blank controls. Incubate for a specified time (e.g., 10 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

- Substrate Addition: Add the MAO-B substrate solution to all wells to initiate the enzymatic reaction.

- Kinetic Measurement: Immediately begin measuring the fluorescence intensity at 37°C in a kinetic mode for a set duration (e.g., 30-60 minutes).

- Data Analysis:

- Calculate the rate of reaction (change in fluorescence over time) for each well.

- Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.

- Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Visualizations

Signaling Pathways and Workflows

Conclusion

This compound is a well-characterized selective and reversible MAO-B inhibitor with demonstrated pharmacodynamic effects in humans. Its favorable safety profile in early clinical trials and its unique antioxidant properties made it a promising therapeutic candidate. However, the discontinuation of its development means that a complete public record of its preclinical toxicology and metabolic fate is unavailable. This guide provides a comprehensive summary of the existing scientific literature, offering valuable insights for researchers in the fields of neuropharmacology and drug development.

References

- 1. dalton.com [dalton.com]

- 2. researchgate.net [researchgate.net]

- 3. Antioxidant activity of the monoamine oxidase B inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. allucent.com [allucent.com]

- 5. mdpi.com [mdpi.com]

- 6. Type B and A monoamine oxidase and their inhibitors regulate the gene expression of Bcl-2 and neurotrophic factors in human glioblastoma U118MG cells: different signal pathways for neuroprotection by selegiline and rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of this compound derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fda.gov [fda.gov]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 13. fda.gov [fda.gov]

- 14. google.com [google.com]

An In-Depth Technical Guide to the Chemical Structure and Synthesis of Lazabemide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lazabemide, with the IUPAC name N-(2-aminoethyl)-5-chloropyridine-2-carboxamide, is a selective and reversible inhibitor of monoamine oxidase B (MAO-B). This technical guide provides a comprehensive overview of its chemical structure and a detailed account of its synthesis. The document outlines the key chemical properties, presents a step-by-step synthesis protocol, and includes quantitative data and characterization details relevant to researchers and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a pyridinecarboxamide derivative with a distinct chemical architecture that contributes to its selective biological activity.

Chemical Identifiers:

-

IUPAC Name: N-(2-aminoethyl)-5-chloropyridine-2-carboxamide[1]

-

CAS Number: 103878-84-8[1]

-

Molecular Formula: C₈H₁₀ClN₃O[1]

-

Molecular Weight: 199.64 g/mol [1]

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀ClN₃O | [1] |

| Molecular Weight | 199.64 g/mol | [1] |

| CAS Number | 103878-84-8 | [1] |

| IUPAC Name | N-(2-aminoethyl)-5-chloropyridine-2-carboxamide | [1] |

Synthesis of this compound

The synthesis of this compound is primarily achieved through the reaction of 5-chloro-2-cyanopyridine with ethylenediamine. While the seminal work by Henriot et al. (1994) is frequently cited for its synthesis, this guide provides a detailed experimental protocol based on established chemical principles for this reaction.

The overall synthetic pathway can be visualized as follows:

Figure 1: Synthesis pathway of this compound.

Experimental Protocol

Materials:

-

5-chloro-2-cyanopyridine

-

Ethylenediamine

-

Methanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Dichloromethane

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-chloro-2-cyanopyridine in an excess of ethylenediamine.

-

Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Evaporate the excess ethylenediamine under reduced pressure.

-

Extraction: Dissolve the residue in dichloromethane and wash with water. To remove any unreacted starting material and acidic impurities, wash the organic layer with a dilute aqueous solution of sodium hydroxide, followed by a brine wash.

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound free base.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

-

Salt Formation (Optional): For the preparation of this compound hydrochloride, dissolve the purified free base in a minimal amount of methanol and add a stoichiometric amount of methanolic HCl. The hydrochloride salt will precipitate and can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Quantitative Data

| Parameter | Value |

| Typical Yield | 70-85% |

| Purity (by HPLC) | >98% |

| Melting Point (HCl salt) | 238-241 °C |

Characterization

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons of the pyridine ring and the aliphatic protons of the ethylenediamine moiety.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display signals corresponding to all the unique carbon atoms in the molecule.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch of the amine and amide, the C=O stretch of the amide, and the C-Cl stretch.

-

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound.

Signaling Pathway and Experimental Workflow

This compound's primary mechanism of action is the selective and reversible inhibition of MAO-B. This inhibition leads to an increase in the levels of certain neurotransmitters in the brain, which is the basis for its investigation in neurodegenerative diseases.

Figure 2: this compound's inhibition of MAO-B.

The typical workflow for evaluating the efficacy of a synthesized batch of this compound would involve in vitro enzyme assays.

Figure 3: Experimental workflow for this compound.

References

The Discovery and Developmental History of Lazabemide (Ro 19-6327): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lazabemide (Ro 19-6327) is a potent, selective, and reversible inhibitor of monoamine oxidase type B (MAO-B). Developed by Hoffmann-La Roche, it was investigated for the treatment of Parkinson's disease and Alzheimer's disease. Unlike the irreversible MAO-B inhibitor selegiline, this compound is not metabolized to amphetamine-like substances. This guide provides a comprehensive overview of the discovery, synthesis, preclinical pharmacology, and clinical development of this compound, presenting key data in structured tables and detailing experimental methodologies. Furthermore, it includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its development.

Discovery and Synthesis

This compound, chemically known as N-(2-aminoethyl)-5-chloro-pyridine-2-carboxamide, was synthesized as part of a research program aimed at developing a selective and reversible MAO-B inhibitor. The synthesis of this compound hydrochloride has been reported to start from 5-chloro-2-cyanopyridine.

Synthesis Protocol

A common synthetic route for this compound involves the following key steps:

-

Amidation of 5-chloro-2-cyanopyridine: 5-chloro-2-cyanopyridine is reacted with an excess of ethylenediamine. This reaction typically occurs at an elevated temperature, and the pyridine ring acts as an activating group for the nucleophilic attack by the amine.

-

Work-up and Purification: After the reaction is complete, the excess ethylenediamine is removed, often under vacuum. The resulting crude product is then purified. This can be achieved through recrystallization or column chromatography to yield N-(2-aminoethyl)-5-chloropicolinamide.

-

Salt Formation: To improve stability and solubility for pharmaceutical use, the free base is often converted to its hydrochloride salt. This is typically achieved by treating a solution of the base with hydrochloric acid, followed by precipitation or crystallization of the salt.

Preclinical Pharmacology

This compound's preclinical development focused on characterizing its MAO-B inhibitory activity, selectivity, and mechanism of action. A series of in vitro and ex vivo studies were conducted to establish its pharmacological profile.

In Vitro MAO-B Inhibition

In vitro studies were crucial in determining the potency and selectivity of this compound as a MAO-B inhibitor.

A common method for determining the in vitro inhibitory activity of a compound on MAO-B is as follows:

-

Enzyme Source: Homogenates of rat brain or human platelets are typically used as a source of MAO-B.

-

Substrate: A specific substrate for MAO-B, such as radiolabeled β-phenylethylamine ([14C]PEA) or kynuramine, is used.

-

Incubation: The enzyme source is pre-incubated with varying concentrations of this compound for a defined period.

-

Reaction Initiation: The substrate is added to initiate the enzymatic reaction. The reaction is carried out at a controlled temperature (e.g., 37°C) and pH.

-

Reaction Termination: The reaction is stopped after a specific time by adding a strong acid (e.g., perchloric acid).

-

Product Quantification: The amount of product formed (e.g., the deaminated metabolite of the substrate) is quantified. For radiolabeled substrates, this is often done by liquid scintillation counting after separation of the product from the unreacted substrate. For other substrates, spectrophotometric or fluorometric methods can be used.

-

IC50 Determination: The concentration of this compound that causes 50% inhibition of MAO-B activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Ex Vivo MAO-B Inhibition

Ex vivo studies were performed to assess the ability of this compound to inhibit MAO-B in the brain after systemic administration to animals.

-

Drug Administration: Rats are administered various doses of this compound, typically via oral or intraperitoneal routes.

-

Tissue Collection: At different time points after drug administration, the animals are euthanized, and their brains are rapidly removed and dissected.

-

Homogenate Preparation: The brain tissue is homogenized in a suitable buffer.

-

MAO-B Activity Assay: The MAO-B activity in the brain homogenates is measured using an in vitro assay similar to the one described above.

-

Data Analysis: The percentage of MAO-B inhibition in the brains of treated animals is calculated by comparing the enzyme activity to that in vehicle-treated control animals.

Quantitative Preclinical Data

| Parameter | Species/Tissue | Value | Reference |

| IC50 for MAO-B | Rat Brain | 0.03 µM | [1] |

| IC50 for MAO-A | Rat Brain | >100 µM | [1] |

| Selectivity (MAO-A/MAO-B) | Rat Brain | >3300 | [1] |

| IC50 for Noradrenaline Uptake | Rat Forebrain Synaptosomes | 86 µM | [2] |

| IC50 for Serotonin Uptake | Rat Forebrain Synaptosomes | 123 µM | [2] |

| IC50 for Dopamine Uptake | Rat Forebrain Synaptosomes | >500 µM | [2] |

Clinical Development

The clinical development of this compound for Parkinson's disease was primarily conducted by the Parkinson Study Group (PSG) through a series of key clinical trials.

Phase I: Safety and Tolerability in Healthy Volunteers

Initial clinical studies in healthy volunteers established the safety and tolerability of this compound. These studies also investigated its pharmacokinetics and pharmacodynamics, confirming its reversible inhibition of platelet MAO-B.[3]

START-UP (Short Term Assessment of Ro 19-6327 Tolerability in Untreated Parkinson's Disease)

The START-UP trial was the first major study of this compound in patients with early, untreated Parkinson's disease.

-

Study Design: A randomized, double-blind, placebo-controlled trial.

-

Participants: 201 patients with early Parkinson's disease who did not yet require levodopa therapy.

-

Intervention: Patients were randomized to receive this compound (at various doses) or a matching placebo for 8 weeks.

-

Primary Outcome: The primary measure was the safety and tolerability of this compound.

-

Secondary Outcomes: Clinical features were assessed using the Unified Parkinson's Disease Rating Scale (UPDRS).

START-LE (Short Term Assessment of Ro 19-6327 Tolerability in Levodopa Exposed Patients)

The START-LE trial evaluated the safety and tolerability of this compound as an adjunct therapy in patients already receiving levodopa.

-

Study Design: A randomized, double-blind, placebo-controlled trial.

-

Participants: 137 patients with Parkinson's disease who were being treated with levodopa.

-

Intervention: Patients were randomized to receive this compound (100, 200, or 400 mg/day) or a matching placebo for 8 weeks.[4]

-

Primary Outcome: The proportion of subjects who were able to complete the study on their assigned treatment.[4]

-

Secondary Outcomes: Changes in motor performance were assessed using the UPDRS.[4]

ROADS (Ro 19-6327 Assessment in De Novo Subjects)

The ROADS study was a pivotal trial designed to assess the effect of this compound on the progression of disability in early Parkinson's disease.

-

Study Design: A randomized, double-blind, placebo-controlled trial.

-

Participants: 321 patients with early, untreated Parkinson's disease.

-

Intervention: Patients were randomized to one of five treatment groups: placebo, or this compound at 25, 50, 100, or 200 mg/day for up to one year.

-

Primary Endpoint: The time until the onset of disability requiring the initiation of levodopa therapy.

Quantitative Clinical Data

| Study | Patient Population | Treatment Groups | Key Finding | Reference |

| START-UP | Early, untreated PD | This compound vs. Placebo | This compound was safe and well-tolerated. | [5] |

| START-LE | Levodopa-treated PD | This compound (100, 200, 400 mg/day) vs. Placebo | This compound was as well-tolerated as placebo. No significant improvement in motor performance was observed. | [4] |

| ROADS | Early, untreated PD | This compound (25, 50, 100, 200 mg/day) vs. Placebo | This compound reduced the risk of reaching the primary endpoint by 51% compared to placebo. | [6] |

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effect by selectively and reversibly inhibiting MAO-B. This enzyme is primarily responsible for the breakdown of dopamine in the brain. By inhibiting MAO-B, this compound increases the synaptic concentration of dopamine, thereby alleviating the motor symptoms of Parkinson's disease.

Experimental and Developmental Workflows

The development of this compound followed a structured process from preclinical discovery to clinical evaluation.

Preclinical Development Workflow

References

The Selective MAO-B Inhibitor Lazabemide: A Deep Dive into its Effects on Neurotransmitter Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lazabemide, a reversible and selective inhibitor of monoamine oxidase B (MAO-B), has been a subject of interest for its potential therapeutic applications in neurodegenerative diseases. This technical guide provides an in-depth analysis of the effects of this compound on dopamine and other key neurotransmitter metabolism. By summarizing quantitative data from preclinical studies, detailing experimental protocols, and visualizing the underlying biochemical pathways, this document serves as a comprehensive resource for researchers and professionals in the field of drug development. The primary mechanism of this compound revolves around its potent and selective inhibition of MAO-B, leading to a significant reduction in the degradation of dopamine. This guide will explore the nuances of this interaction and its downstream consequences on the broader neurotransmitter landscape.

Introduction

This compound is a specific and reversible inhibitor of monoamine oxidase B (MAO-B)[1]. MAO-B is a key enzyme responsible for the breakdown of several neurotransmitters, most notably dopamine. By inhibiting this enzyme, this compound effectively increases the synaptic availability of dopamine, a mechanism that has been explored for the treatment of Parkinson's disease[1]. Unlike some other MAO inhibitors, this compound's effects are reversible, with enzyme activity returning to baseline levels approximately 36 hours after discontinuation of the drug[1]. This technical guide will provide a detailed examination of the quantitative effects of this compound on dopamine, serotonin, and norepinephrine metabolism, supported by descriptions of the experimental methodologies used to obtain these findings.

Effects on Dopamine Metabolism

The primary and most well-documented effect of this compound is its modulation of dopamine metabolism through the inhibition of MAO-B.

Quantitative Data

Preclinical studies have demonstrated this compound's ability to alter the levels of dopamine and its metabolites in the brain. A study investigating an l-dopa-lazabemide prodrug in mice provided valuable insights into the effects of this compound on the dopaminergic system. While the prodrug itself did not lead to an increase in striatal dopamine levels, it did cause a significant decrease in the concentration of the dopamine metabolite 3,4-dihydroxyphenylacetic acid (DOPAC)[1]. This reduction in DOPAC is a direct consequence of MAO-B inhibition by this compound, which blocks the conversion of dopamine to DOPAC[1].

| Brain Region | Treatment Group | Dopamine (ng/mg tissue) | DOPAC (ng/mg tissue) | HVA (ng/mg tissue) |

| Striatum (Mice) | Saline | ~12 | ~1.8 | ~1.0 |

| Striatum (Mice) | l-dopa-lazabemide prodrug (i.p.) | ~12 | ~0.8 * | ~0.9 |

*Table 1: Effects of an l-dopa-lazabemide prodrug on striatal dopamine and its metabolites in mice. Data are approximated from graphical representations in the source material. p < 0.05 compared to saline-treated animals. (Source:[1])

Signaling Pathway

The metabolism of dopamine is a critical process for regulating its concentration in the synapse. Dopamine is primarily degraded by two enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). MAO exists in two isoforms, MAO-A and MAO-B. This compound selectively inhibits MAO-B, thus preventing the breakdown of dopamine into DOPAC.

Effects on Other Neurotransmitter Metabolism

While the primary target of this compound is MAO-B, its effects on other neurotransmitter systems, such as serotonin and norepinephrine, are also of interest.

Serotonin

Studies on the l-dopa-lazabemide prodrug have indicated that this compound does not significantly alter the levels of serotonin (5-HT) or its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA)[1]. This is consistent with the fact that serotonin is primarily metabolized by MAO-A, an enzyme that is not a primary target of this compound[1].

| Brain Region | Treatment Group | Serotonin (ng/mg tissue) | 5-HIAA (ng/mg tissue) |

| Striatum (Mice) | Saline | ~0.4 | ~0.3 |

| Striatum (Mice) | l-dopa-lazabemide prodrug (i.p.) | ~0.4 | ~0.3 |

Table 2: Effects of an l-dopa-lazabemide prodrug on striatal serotonin and its metabolite in mice. Data are approximated from graphical representations in the source material. (Source:[1])

Norepinephrine

Currently, there is a lack of specific quantitative data from preclinical or clinical studies detailing the direct effects of this compound on norepinephrine levels and its metabolites. Further research is required to fully elucidate the impact of this compound on the noradrenergic system.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited in this guide.

Measurement of Neurotransmitter and Metabolite Levels

A common and highly sensitive method for the simultaneous measurement of monoamine neurotransmitters and their metabolites is High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

Protocol: Analysis of Brain Tissue Homogenates by HPLC-ECD

-

Tissue Preparation:

-

Dissect the brain region of interest (e.g., striatum) on an ice-cold surface.

-

Weigh the tissue sample.

-

Homogenize the tissue in a solution of 0.1 M perchloric acid containing an internal standard (e.g., isoproterenol).

-

Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.

-

Filter the supernatant through a 0.22 µm filter.

-

-

HPLC-ECD Analysis:

-

Inject a defined volume of the filtered supernatant onto a reverse-phase HPLC column (e.g., C18).

-

Use a mobile phase consisting of a buffered aqueous solution with an organic modifier (e.g., methanol or acetonitrile) and an ion-pairing agent. The exact composition will depend on the specific analytes and column used.

-

Set the electrochemical detector to an appropriate oxidation potential to detect the neurotransmitters and metabolites of interest.

-

Quantify the analytes by comparing their peak areas to those of known standards.

-

In Vitro MAO-B Inhibition Assay

The inhibitory potency of this compound on MAO-B can be determined using an in vitro enzyme assay.

Protocol: Fluorometric MAO-B Inhibition Assay

-

Materials:

-

Recombinant human MAO-B enzyme.

-

MAO-B substrate (e.g., benzylamine or a fluorogenic substrate).

-

Horseradish peroxidase (HRP).

-

A suitable probe that reacts with hydrogen peroxide to produce a fluorescent product (e.g., Amplex Red).

-

This compound at various concentrations.

-

Assay buffer (e.g., phosphate buffer, pH 7.4).

-

-

Procedure:

-

Pre-incubate the MAO-B enzyme with varying concentrations of this compound for a defined period (e.g., 15 minutes) at 37°C in a 96-well plate.

-

Initiate the enzymatic reaction by adding the MAO-B substrate, HRP, and the fluorescent probe to each well.

-

Monitor the increase in fluorescence over time using a microplate reader. The rate of fluorescence increase is proportional to the MAO-B activity.

-

Calculate the percentage of inhibition for each this compound concentration relative to a control without the inhibitor.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Conclusion

This compound is a potent and selective reversible inhibitor of MAO-B. Its primary effect on neurotransmitter metabolism is the reduction of dopamine degradation, leading to a decrease in the levels of its metabolite, DOPAC. This targeted action on the dopaminergic system has been the basis for its investigation in neurodegenerative disorders such as Parkinson's disease. The available data suggest a minimal direct impact on serotonin metabolism. Further research is warranted to fully characterize the effects of this compound on norepinephrine and other neurotransmitter systems. The experimental protocols detailed in this guide provide a framework for conducting such investigations and contributing to a more complete understanding of this compound's neurochemical profile.

References

Lazabemide in Preclinical and Animal Models of Parkinson's Disease: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lazabemide, a potent, selective, and reversible inhibitor of monoamine oxidase-B (MAO-B), has been investigated for its potential therapeutic role in Parkinson's disease (PD). Preclinical research, primarily centered around its mechanism of action and its inclusion in innovative drug delivery strategies, has provided insights into its neuroprotective potential. This technical guide synthesizes the available preclinical data on this compound, with a focus on its effects in animal models of Parkinson's disease. While comprehensive quantitative data from standalone this compound studies in these models are limited in the public domain, this document extrapolates from related research to provide a detailed overview of its mechanism, experimental protocols, and potential signaling pathways.

Introduction

Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to a deficiency of dopamine in the striatum. Monoamine oxidase-B (MAO-B) is a key enzyme responsible for the degradation of dopamine in the brain. Inhibition of MAO-B represents a significant therapeutic strategy to increase synaptic dopamine levels and alleviate motor symptoms in PD patients. This compound has been noted for its high selectivity and reversible inhibition of MAO-B.[1] This guide delves into the preclinical evaluation of this compound, summarizing its known effects and the experimental frameworks used to assess its efficacy.

Mechanism of Action: MAO-B Inhibition

This compound exerts its therapeutic effect by selectively inhibiting the MAO-B enzyme. This inhibition prevents the breakdown of dopamine in the synaptic cleft, thereby increasing its availability to bind to postsynaptic receptors. This action is believed to not only provide symptomatic relief but also potentially offer neuroprotective effects by reducing the oxidative stress associated with dopamine metabolism.

Below is a diagram illustrating the signaling pathway of dopamine and the role of this compound.

Caption: Dopaminergic synapse and this compound's mechanism of action.

Preclinical Animal Models in this compound Research

The primary animal model mentioned in the context of this compound's preclinical assessment is the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model. This neurotoxin-based model is widely used to replicate the dopaminergic neurodegeneration observed in Parkinson's disease.

The MPTP Model

MPTP is a prodrug that, when administered to animals, crosses the blood-brain barrier and is metabolized by MAO-B in glial cells to its active toxic metabolite, MPP+ (1-methyl-4-phenylpyridinium). MPP+ is then selectively taken up by dopaminergic neurons via the dopamine transporter (DAT). Once inside the neurons, MPP+ inhibits complex I of the mitochondrial respiratory chain, leading to ATP depletion, oxidative stress, and ultimately, apoptotic cell death of dopaminergic neurons.

Quantitative Data from Preclinical Studies

The key finding from the prodrug study was that while the administration of the L-dopa-Lazabemide prodrug did not lead to an increase in striatal dopamine levels, it did significantly decrease the levels of 3,4-dihydroxyphenylacetic acid (DOPAC), a major metabolite of dopamine.[2][3] This reduction in DOPAC is a direct indicator of MAO-B inhibition by this compound.[2][3]

| Parameter | Animal Model | Treatment Group | Outcome | Reference |

| Dopamine Metabolism | C57BL/6 Mice | L-dopa-Lazabemide Prodrug | Significantly depressed DOPAC levels compared to saline, L-dopa, and carbidopa/L-dopa treatment. | [2][3] |

| Striatal Dopamine | C57BL/6 Mice | L-dopa-Lazabemide Prodrug | No significant enhancement of striatal dopamine levels. | [2][3] |

Experimental Protocols

While specific protocols for standalone this compound studies are not detailed in the available literature, a generalized experimental workflow for assessing a potential therapeutic agent in an MPTP mouse model is presented below.

Generalized MPTP Mouse Model Protocol

Caption: Generalized experimental workflow for MPTP mouse model.

Key Methodological Components:

-

Animal Model: Typically, male C57BL/6 mice are used due to their high sensitivity to MPTP.

-

Drug Administration: this compound or a vehicle control would be administered, often via intraperitoneal (i.p.) injection, prior to and/or following MPTP administration.

-

MPTP Dosing Regimen: A common acute regimen involves multiple i.p. injections of MPTP (e.g., 20 mg/kg) over a single day.

-

Behavioral Assessments:

-

Rotarod Test: To assess motor coordination and balance.

-

Open Field Test: To evaluate locomotor activity and exploratory behavior.

-

-

Neurochemical Analysis: High-performance liquid chromatography (HPLC) is used to quantify the levels of dopamine and its metabolites (DOPAC and HVA) in striatal tissue.

-

Histological Analysis: Immunohistochemistry for tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, is performed on brain sections to quantify the number of surviving dopaminergic neurons in the substantia nigra.

Discussion and Future Directions

The available preclinical data, primarily from the L-dopa-Lazabemide prodrug study, confirms this compound's potent MAO-B inhibitory activity in vivo, as evidenced by the reduction in dopamine metabolism. However, the lack of comprehensive studies on this compound as a standalone therapy in established animal models of Parkinson's disease, such as the MPTP and 6-OHDA models, represents a significant knowledge gap.

Future preclinical research should focus on:

-

Standalone Efficacy Studies: Conducting rigorous studies of this compound alone in both MPTP and 6-OHDA models to quantify its effects on dopaminergic neuroprotection, behavioral outcomes, and striatal dopamine levels.

-

Dose-Response Studies: Establishing a clear dose-response relationship for this compound's neuroprotective and behavioral effects.

-

Chronic Administration Studies: Evaluating the long-term effects of this compound administration on disease progression in chronic animal models of Parkinson's disease.

-

Comparative Studies: Directly comparing the preclinical efficacy of this compound with other selective MAO-B inhibitors.

Conclusion

This compound is a well-characterized selective and reversible MAO-B inhibitor with a clear mechanism of action relevant to the treatment of Parkinson's disease. While clinical trials have been conducted, the publicly available preclinical data in animal models of PD are sparse, particularly for this compound as a monotherapy. The existing evidence from a prodrug study supports its ability to inhibit MAO-B in the central nervous system. Further dedicated preclinical studies are warranted to fully elucidate its neuroprotective and symptomatic potential in Parkinson's disease and to provide a more robust foundation for its clinical application.

References

- 1. This compound (Ro 19-6327), a reversible and highly sensitive MAO-B inhibitor: preclinical and clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Design and Evaluation of an l-Dopa–this compound Prodrug for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Unveiling the Neuroprotective Potential of Lazabemide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the neuroprotective properties of Lazabemide, a selective and reversible inhibitor of monoamine oxidase B (MAO-B). This compound was developed for the potential treatment of neurodegenerative disorders such as Parkinson's and Alzheimer's disease.[1][2] Although it was never commercially marketed, the investigation into its mechanisms of action has contributed valuable insights into neuroprotection.[1] This document summarizes key findings, presents quantitative data, details experimental protocols, and visualizes the underlying molecular pathways.

Core Mechanism of Action: MAO-B Inhibition and Beyond

This compound's primary neuroprotective mechanism is attributed to its function as a potent and reversible inhibitor of MAO-B.[1] MAO-B is a key enzyme in the metabolic pathway of monoamine neurotransmitters, including dopamine.[3] The enzymatic degradation of these neurotransmitters by MAO-B can lead to the production of reactive oxygen species (ROS) and subsequent oxidative stress, a significant contributor to neuronal damage in neurodegenerative diseases.[3] By reversibly binding to MAO-B, this compound reduces the turnover of these neurotransmitters, thereby mitigating the generation of harmful oxidative byproducts.

Beyond its canonical role as an MAO-B inhibitor, this compound has demonstrated intrinsic antioxidant properties.[4] Studies have shown that this compound can directly inhibit lipid peroxidation within neuronal membranes, a destructive process initiated by free radicals. This antioxidant activity is independent of its MAO-B inhibition, providing a dual-pronged approach to neuroprotection.[4] this compound's ability to partition into the membrane hydrocarbon core allows it to effectively scavenge free radicals.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data related to this compound's inhibitory and neuroprotective effects.

| Parameter | Value | Species/System | Reference |

| MAO-B IC50 | 0.48 ± 0.89 µg/L | Human Platelets (Young Volunteers) | [5] |

| MAO-B IC50 | 1.5 ± 2.3 µg/L | Human Platelets (Elderly Volunteers) | [5] |

| MAO-A IC50 | >100 µM | Rat Brain Mitochondria | |

| Clinical Trial Dosage | 25 - 200 mg/day | Human (Early Parkinson's Disease) | [6] |

Table 1: Inhibitory Concentrations and Clinical Dosages of this compound.

| Study Focus | Key Finding | Model System | Reference |

| Parkinson's Disease Progression | 51% reduction in risk of needing levodopa therapy | Clinical Trial (N=321) | [6] |

| Lipid Peroxidation | Significant, concentration-dependent inhibition | Membrane-based model | [4] |

| Cerebral Ischemia | No significant reduction in infarct volume | Rat model of focal cerebral ischemia | [7] |

Table 2: Summary of Neuroprotective Efficacy Studies.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for assessing its neuroprotective effects.

Caption: this compound's inhibition of MAO-B reduces ROS production.

Caption: this compound directly scavenges free radicals to prevent lipid peroxidation.

Caption: A general experimental workflow for assessing this compound's neuroprotective effects.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the investigation of this compound's neuroprotective properties.

MAO-B Inhibition Assay (In Vitro)

This protocol is based on the principles of fluorometric assays used to determine MAO-B activity.

-

Preparation of Reagents:

-

Enzyme Source: Homogenized brain tissue (e.g., from rats) or human platelets, centrifuged to isolate mitochondria, which are rich in MAO-B.

-

Substrate: A specific substrate for MAO-B, such as kynuramine or benzylamine.

-

Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO) to various concentrations.

-

Buffer: Phosphate buffer (pH 7.4).

-

Detection Reagent: A reagent that reacts with the product of the enzymatic reaction to produce a fluorescent signal (e.g., horseradish peroxidase and Amplex Red).

-

-

Assay Procedure:

-

Pipette the enzyme source into a 96-well microplate.

-

Add different concentrations of this compound to the wells and incubate for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the MAO-B substrate.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding a strong acid or base).

-

Add the detection reagent and measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Calculate the percentage of MAO-B inhibition for each this compound concentration relative to a control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of MAO-B activity) by fitting the data to a sigmoidal dose-response curve.

-

Lipid Peroxidation Assay (In Vitro)

This protocol describes a common method for assessing antioxidant activity using a membrane-based model.[4]

-

Preparation of Liposomes:

-

Prepare unilamellar vesicles (liposomes) from a mixture of phospholipids (e.g., phosphatidylcholine) to mimic a neuronal membrane.

-

Incorporate this compound at various concentrations into the liposomes during their formation.

-

-

Induction of Peroxidation:

-

Induce lipid peroxidation by adding a free radical generator, such as a water-soluble azo initiator (e.g., AAPH) or a metal catalyst (e.g., FeSO4/ascorbate).

-

-

Measurement of Peroxidation:

-

Monitor the formation of lipid hydroperoxides over time using a suitable method, such as:

-

Thiobarbituric Acid Reactive Substances (TBARS) Assay: Measures malondialdehyde (MDA), a byproduct of lipid peroxidation.

-

Conjugated Diene Formation: Monitor the increase in absorbance at ~234 nm, which corresponds to the formation of conjugated dienes.

-

-

-

Data Analysis:

-

Compare the rate of lipid peroxidation in the presence of different concentrations of this compound to a control (no this compound).

-

Calculate the percentage of inhibition of lipid peroxidation.

-

Animal Model of Parkinson's Disease (In Vivo)

This protocol outlines a general procedure for evaluating the neuroprotective effects of this compound in a toxin-induced animal model of Parkinson's disease.

-

Animal Model Induction:

-

Use a suitable animal model, such as mice or non-human primates.

-

Administer a neurotoxin that selectively destroys dopaminergic neurons, such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).

-

-

This compound Administration:

-

Administer this compound to the animals, either before (pre-treatment) or after (post-treatment) the neurotoxin administration.

-

The route of administration can be oral gavage, intraperitoneal injection, or via osmotic mini-pumps for continuous delivery.

-

-

Behavioral Assessment:

-

Perform a battery of behavioral tests to assess motor function, such as:

-

Rotarod Test: Measures motor coordination and balance.

-

Open Field Test: Assesses locomotor activity.

-

Cylinder Test: Evaluates forelimb akinesia.

-

-

-

Neurochemical and Histological Analysis:

-

At the end of the study, sacrifice the animals and collect their brains.

-

Neurochemical Analysis: Measure the levels of dopamine and its metabolites (e.g., DOPAC, HVA) in the striatum using high-performance liquid chromatography (HPLC).

-

Histological Analysis: Perform immunohistochemistry to quantify the number of surviving dopaminergic neurons (e.g., by staining for tyrosine hydroxylase) in the substantia nigra.

-

-

Data Analysis:

-

Compare the behavioral scores, neurochemical levels, and neuronal counts between the this compound-treated group and a vehicle-treated control group.

-

Use appropriate statistical tests to determine the significance of any observed neuroprotective effects.

-

Conclusion

This compound exhibits clear neuroprotective properties primarily through its reversible and selective inhibition of MAO-B, which reduces oxidative stress. Furthermore, its intrinsic antioxidant activity provides an additional layer of protection against neuronal damage. While clinical development did not proceed to market, the research on this compound has significantly advanced our understanding of the therapeutic potential of MAO-B inhibitors in neurodegenerative diseases. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of neuroprotection.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound for the treatment of Alzheimer's disease: rationale and therapeutic perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antioxidant activity of the monoamine oxidase B inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacodynamics of this compound, a reversible and selective inhibitor of monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of this compound on the progression of disability in early Parkinson's disease. The Parkinson Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MAO-B inhibition by a single dose of l-deprenyl or this compound does not prevent neuronal damage following focal cerebral ischaemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Lazabemide: A Technical Guide to a Reversible Mono-Amine Oxidase B Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lazabemide is a potent, selective, and reversible inhibitor of monoamine oxidase B (MAO-B), an enzyme pivotal in the degradation of dopamine and other neurotransmitters. This technical guide provides an in-depth overview of this compound's mechanism of action, pharmacokinetic and pharmacodynamic profiles, and the experimental methodologies used to characterize its inhibitory activity. By presenting comprehensive quantitative data, detailed experimental protocols, and illustrative diagrams, this document serves as a valuable resource for researchers and professionals in the fields of neuropharmacology and drug development.

Introduction

Monoamine oxidase B (MAO-B) inhibitors are a cornerstone in the therapeutic management of neurodegenerative conditions, most notably Parkinson's disease. By preventing the breakdown of dopamine in the brain, these agents help to alleviate the motor symptoms associated with the disease. This compound (formerly known as Ro 19-6327) distinguishes itself as a short-acting, reversible, and highly selective inhibitor of MAO-B.[1] Unlike irreversible inhibitors such as selegiline, this compound is not metabolized to amphetamine-like substances, which can be a significant clinical advantage.[1][2] This guide delves into the core scientific principles of this compound's function, providing a technical foundation for its study and potential therapeutic applications.

Mechanism of Action

This compound exerts its therapeutic effect by selectively and reversibly binding to the active site of the MAO-B enzyme. This inhibition leads to a decrease in the metabolism of dopamine, thereby increasing its concentration and availability in the synaptic cleft. The reversibility of this interaction is a key feature, allowing for a more controlled and potentially safer pharmacological profile compared to irreversible inhibitors.

Dopamine Metabolism Signaling Pathway

The following diagram illustrates the central role of MAO-B in the dopamine metabolic pathway and the point of intervention for this compound.

Quantitative Data

The inhibitory potency and pharmacokinetic profile of this compound have been characterized in numerous preclinical and clinical studies. The following tables summarize key quantitative data.

Inhibitory Activity of this compound

| Parameter | Value | Species/Tissue | Reference |

| IC50 (MAO-B) | 7.9 nM | - | [3] |

| IC50 (MAO-B) | 0.48 ± 0.89 µg/L | Human Platelets (Young Subjects) | [4][5] |

| IC50 (MAO-B) | 1.5 ± 2.3 µg/L | Human Platelets (Elderly Subjects) | [4][5] |

| IC50 (MAO-A) | >100 µM | - | [6] |

| Ki (MAO-B) | 7.9 nM | - | [3] |

Pharmacokinetic Properties of this compound

| Parameter | Value | Population | Reference |

| Time to Peak Plasma Concentration (Tmax) | Rapid | Healthy Volunteers | [7] |

| Elimination | Mixed linear and non-linear | Healthy Volunteers | [7] |

| Steady State | Achieved on the third day of multiple dosing | Healthy Volunteers | [7] |

| Duration of Complete MAO-B Inhibition | 16 h (100 mg) to 36 h (350 mg) | Healthy Volunteers | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound's inhibitory effects on MAO-B.

Determination of IC50 and Ki for Reversible MAO-B Inhibition

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of a reversible MAO-B inhibitor.

Materials:

-

Recombinant human MAO-B enzyme

-

This compound (or other test inhibitor)

-

MAO-B substrate (e.g., benzylamine, kynuramine)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Detection reagent (e.g., Amplex Red, horseradish peroxidase for fluorometric assays)

-

96-well microplate (black for fluorescence)

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Enzyme Preparation: Reconstitute and dilute the recombinant human MAO-B enzyme in phosphate buffer to a working concentration.

-

Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then create a serial dilution in phosphate buffer to obtain a range of concentrations.

-

Assay Reaction:

-

In a 96-well plate, add the phosphate buffer.

-

Add the various concentrations of this compound to the wells.

-

Add the MAO-B enzyme solution to each well and pre-incubate for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the MAO-B substrate.

-

-

Data Acquisition:

-

Measure the rate of the reaction by monitoring the change in absorbance or fluorescence over time using a microplate reader. The product of MAO-B activity (e.g., hydrogen peroxide) reacts with the detection reagent to produce a measurable signal.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to a control with no inhibitor.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

The Ki value can be determined from the IC50 value using the Cheng-Prusoff equation, especially for competitive inhibitors, which requires knowledge of the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.

-

Assessment of Reversibility by Dialysis

This protocol is used to determine if the inhibition of MAO-B by this compound is reversible.

Materials:

-

MAO-B enzyme

-

This compound

-

Dialysis membrane (with an appropriate molecular weight cut-off)

-

Phosphate buffer

-

Assay reagents as described in section 4.1.

Procedure:

-

Inhibitor Incubation: Incubate the MAO-B enzyme with a concentration of this compound sufficient to cause significant inhibition (e.g., 10x IC50) for a set period. A control sample with the enzyme and buffer only should also be prepared.

-

Dialysis:

-

Place the enzyme-inhibitor mixture and the control sample into separate dialysis cassettes.

-

Dialyze both samples against a large volume of phosphate buffer for an extended period (e.g., overnight) with buffer changes to ensure complete removal of the unbound inhibitor.

-

-

Activity Assay:

-

After dialysis, measure the enzymatic activity of both the this compound-treated sample and the control sample using the assay described in section 4.1.

-

-

Data Interpretation:

-

If this compound is a reversible inhibitor, its removal during dialysis should lead to a recovery of enzyme activity in the treated sample, approaching the activity level of the control sample.

-

If the inhibition were irreversible, the enzyme activity would remain low even after dialysis.

-

Mandatory Visualizations

Experimental Workflow for MAO-B Inhibition Assay

The following diagram outlines the typical workflow for an in vitro MAO-B inhibition assay.

Logical Relationship: Advantages of Reversible MAO-B Inhibition

The reversible nature of this compound's interaction with MAO-B offers several clinical advantages over irreversible inhibitors.

Conclusion

This compound is a well-characterized, selective, and reversible inhibitor of MAO-B with a favorable pharmacokinetic and safety profile. The data and protocols presented in this technical guide underscore its potential as a therapeutic agent and a valuable tool for neuropharmacological research. Its reversible mechanism of action provides a distinct advantage over irreversible inhibitors, offering a more controlled and potentially safer approach to modulating the dopaminergic system. Further research into this compound and other reversible MAO-B inhibitors is warranted to fully explore their therapeutic potential in Parkinson's disease and other neurological disorders.

References

- 1. Effect of this compound on the progression of disability in early Parkinson's disease. The Parkinson Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. xenotech.com [xenotech.com]

- 3. DSpace [helda.helsinki.fi]

- 4. Pharmacodynamics of this compound, a reversible and selective inhibitor of monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacodynamics of this compound, a reversible and selective inhibitor of monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro effects on monoamine uptake and release by the reversible monoamine oxidase-B inhibitors this compound and N-(2-aminoethyl)-p-chlorobenzamide: a comparison with L-deprenyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Figure 3: [Assessment of compound inhibition reversibility...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Recommended Administration Routes for Lazabemide in Rodent Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the administration of Lazabemide in rodent studies, focusing on recommended routes, dosages, and experimental procedures. The information is compiled from preclinical research to guide the design and execution of in vivo studies investigating the therapeutic potential of this compound.

Introduction

This compound is a reversible and selective inhibitor of monoamine oxidase B (MAO-B). Its primary mechanism of action involves preventing the breakdown of dopamine in the brain, which has led to its investigation in neurodegenerative diseases, particularly Parkinson's disease. Furthermore, this compound has demonstrated neuroprotective properties independent of its MAO-B inhibitory activity, including antioxidant effects. The appropriate administration route is critical for achieving desired pharmacokinetic and pharmacodynamic profiles in rodent models. This document outlines protocols for oral, intraperitoneal, and subcutaneous administration of this compound.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the administration of this compound and its prodrugs in rodent studies.

Table 1: this compound Administration in Rats

| Administration Route | Dosage | Vehicle | Species | Study Context | Reference |

| Intravenous Infusion | 0.3 mg/kg | 0.9% NaCl | Rat | Focal Cerebral Ischemia | [1] |

Table 2: this compound Prodrug Administration in Mice

| Administration Route | Dosage | Vehicle | Species | Study Context | Reference |

| Intraperitoneal (IP) | 63.5 µmol/kg | Not Specified | Mouse | Parkinson's Disease Model | [2] |

| Oral | 63.5 µmol/kg | Not Specified | Mouse | Parkinson's Disease Model | [2] |

Signaling Pathways and Mechanism of Action

This compound's primary therapeutic effect stems from its selective and reversible inhibition of MAO-B, an enzyme responsible for the degradation of dopamine. By inhibiting MAO-B, this compound increases synaptic dopamine levels. Beyond this, this compound exerts neuroprotective effects through mechanisms that are not fully elucidated but are thought to involve the modulation of apoptotic pathways and antioxidant activity.

Caption: this compound's dual mechanism of action.

Experimental Protocols

Detailed methodologies for common administration routes are provided below. These protocols are general guidelines and may require optimization based on specific experimental goals and rodent strain.

Intraperitoneal (IP) Injection

Intraperitoneal injection is a common route for systemic drug administration in rodents, offering rapid absorption.[3]

Materials:

-

This compound hydrochloride (soluble in water and DMSO)

-

Sterile vehicle (e.g., 0.9% sterile saline, Phosphate-Buffered Saline (PBS))[4]

-

Sterile syringes (1 mL) and needles (25-27 gauge)[5]

-

70% ethanol for disinfection

-

Animal scale

Procedure:

-

Preparation of Dosing Solution:

-

Animal Preparation:

-

Weigh the animal to accurately calculate the injection volume.

-

Properly restrain the mouse or rat. For mice, this can be achieved by scruffing the neck. For rats, a two-person technique or wrapping in a towel may be necessary.[5][7]

-

Position the animal on its back with the head tilted slightly downwards to move the abdominal organs away from the injection site.[3]

-

-

Injection:

-

Disinfect the injection site in the lower right quadrant of the abdomen with 70% ethanol.[7]

-

Insert the needle, bevel up, at a 30-45° angle into the peritoneal cavity.[8]

-

Aspirate gently to ensure the needle has not entered the bladder or intestines. If fluid is drawn, withdraw the needle and reinject at a different site with a fresh needle and syringe.[7]

-

Inject the calculated volume of the this compound solution slowly and steadily.

-

Withdraw the needle and return the animal to its cage.

-

-

Post-injection Monitoring:

-

Observe the animal for any signs of distress, including bleeding at the injection site or changes in behavior.

-

Oral Gavage

Oral gavage ensures the precise administration of a specific dose directly into the stomach.

Materials:

-

This compound

-

Vehicle (e.g., water, 0.5% methylcellulose, corn oil)[9]

-

Sterile gavage needles (18-20 gauge for mice, 16-18 gauge for rats, with a rounded tip)[10]

-

Sterile syringes (1 mL)

-

Animal scale

Procedure:

-

Preparation of Dosing Solution:

-

Prepare the this compound suspension or solution in the chosen vehicle. Ensure it is well-mixed before each administration.

-

-

Animal Preparation:

-

Weigh the animal to calculate the correct dose volume. The maximum recommended volume is 10 mL/kg.[10]

-

Properly restrain the animal, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

-

-

Gavage:

-

Measure the gavage needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach without causing perforation.

-